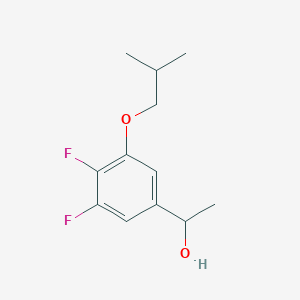

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol

Description

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol is a fluorinated organic compound with the molecular formula C12H16F2O2 and a molecular weight of 230.25 g/mol . This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanol moiety. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .

Propriétés

Formule moléculaire |

C12H16F2O2 |

|---|---|

Poids moléculaire |

230.25 g/mol |

Nom IUPAC |

1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanol |

InChI |

InChI=1S/C12H16F2O2/c1-7(2)6-16-11-5-9(8(3)15)4-10(13)12(11)14/h4-5,7-8,15H,6H2,1-3H3 |

Clé InChI |

OSLNLIATCPKAEP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC1=C(C(=CC(=C1)C(C)O)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and isobutyl bromide.

Etherification: The 3,4-difluorophenol undergoes etherification with isobutyl bromide in the presence of a base like potassium carbonate to form 3,4-difluoro-5-isobutoxyphenol.

Industrial Production Methods

Industrial production of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further reduce the ethanol moiety to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.

Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone: Similar structure but with a ketone group instead of an ethanol moiety.

3,4-Difluoro-5-isobutoxyphenol: Precursor in the synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol.

Uniqueness

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol is unique due to its combination of fluorine atoms and isobutoxy group, which imparts distinct reactivity and selectivity. This makes it valuable in applications requiring specific chemical properties .

Activité Biologique

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C13H14F2O2. This compound features a difluoro-substituted phenyl group and an isobutoxy functional group attached to an ethanol backbone. Its structural characteristics suggest potential biological activities that have been the subject of various studies.

Chemical Structure and Properties

The presence of the phenolic hydroxyl group (-OH) in 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol is pivotal for its biological activity. This group can participate in hydrogen bonding and influence the compound's reactivity with biological targets. The difluorination of the phenyl ring may enhance lipophilicity, potentially affecting membrane permeability and interaction with cellular targets.

Biological Activities

Research indicates that compounds similar to 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol exhibit a range of biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, which can be attributed to its ability to disrupt microbial membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity : Preliminary assays indicate that 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Activity : In vitro studies have shown that 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell wall integrity.

-

Anti-inflammatory Studies : Research involving RAW264.7 macrophage cells demonstrated that treatment with this compound led to a decrease in nitric oxide (NO) production when induced by lipopolysaccharide (LPS). This suggests a potential pathway through which the compound exerts its anti-inflammatory effects.

- Experimental Setup : Cells were treated with various concentrations (10, 25, 50 µg/mL) of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanol alongside LPS. The levels of NO were measured using Griess reagent.

- Cytotoxicity Assays : The cytotoxic potential was assessed using a Cell Counting Kit-8 (CCK-8) assay across different concentrations. Results indicated that higher concentrations significantly reduced cell viability in cancer cell lines compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.